Tos-Gly-Pro-Lys-AMC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

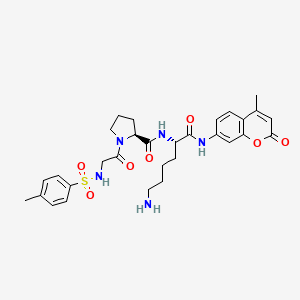

Tos-Gly-Pro-Lys-AMC is a synthetic peptide substrate used primarily in biochemical research. It is composed of four amino acids: tosyl (Tos), glycine (Gly), proline (Pro), and lysine (Lys), with a 7-amino-4-methylcoumarin (AMC) group attached at the C-terminus. This compound is widely used in the study of proteolytic enzymes, particularly serine proteases, due to its ability to release a fluorescent signal upon enzymatic cleavage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tos-Gly-Pro-Lys-AMC typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (AMC) to a solid resin. Subsequent amino acids (Lys, Pro, Gly, and Tos) are added sequentially through condensation reactions. Each amino acid addition is followed by deprotection steps to remove protecting groups that prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the integrity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Tos-Gly-Pro-Lys-AMC primarily undergoes enzymatic cleavage reactions. When exposed to specific proteolytic enzymes, the amide bond between the lysine and AMC is cleaved, releasing the fluorescent AMC group .

Common Reagents and Conditions

Common reagents used in these reactions include various serine proteases, such as trypsin and thrombin. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature to mimic biological conditions .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is the free AMC group, which emits fluorescence upon excitation. This fluorescence can be quantitatively measured to assess the activity of the proteolytic enzyme .

Aplicaciones Científicas De Investigación

Tos-Gly-Pro-Lys-AMC has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of Tos-Gly-Pro-Lys-AMC involves its recognition and cleavage by specific proteolytic enzymes. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of the amide bond between lysine and AMC. This reaction releases the AMC group, which fluoresces upon excitation. The intensity of the fluorescence is directly proportional to the enzymatic activity, allowing for quantitative analysis .

Comparación Con Compuestos Similares

Similar Compounds

Tos-Gly-Pro-Arg-AMC: Similar in structure but contains arginine instead of lysine.

Z-Val-Leu-Lys-AMC: Another fluorogenic peptide substrate with different amino acid composition, used for studying cysteine proteases.

Uniqueness

Tos-Gly-Pro-Lys-AMC is unique due to its specific amino acid sequence, which makes it a preferred substrate for certain serine proteases. Its ability to release a fluorescent signal upon cleavage provides a convenient and sensitive method for monitoring enzyme activity in real-time .

Actividad Biológica

Tos-Gly-Pro-Lys-AMC (Tos-GPK-AMC) is a synthetic peptide substrate primarily utilized in biochemical research, particularly in the study of proteolytic enzymes. This compound has garnered attention due to its specific interactions with various serine proteases, including trypsin, thrombin, and kallikrein. The biological activity of Tos-GPK-AMC is largely attributed to its enzymatic cleavage properties, which facilitate the quantification of proteolytic enzyme activity through fluorescence measurements.

Chemical Composition and Properties

Tos-GPK-AMC consists of four amino acid residues: tosyl (Tos), glycine (Gly), proline (Pro), and lysine (Lys), linked to a 7-amino-4-methylcoumarin (AMC) fluorophore. The structure can be represented as follows:

Tos Gly Pro Lys AMC

The compound's molecular formula is C₁₃H₁₅N₃O₄S, and it has a molecular weight of approximately 305.4 g/mol. The tosyl group provides a protective moiety that enhances the substrate's stability against non-specific hydrolysis.

The biological activity of Tos-GPK-AMC is primarily characterized by its interaction with serine proteases. Upon binding to these enzymes, the amide bond between lysine and AMC is cleaved, releasing the fluorescent AMC group. This reaction can be summarized as follows:

- Enzyme Binding : The serine protease binds to the Tos-GPK-AMC substrate.

- Cleavage Reaction : The enzyme catalyzes the hydrolysis of the amide bond.

- Fluorescence Release : The release of AMC results in a measurable fluorescence signal.

The intensity of fluorescence emitted is directly proportional to the enzymatic activity, allowing for quantitative analysis in various experimental setups .

Applications in Research

Tos-GPK-AMC is widely used across multiple fields of research:

- Enzyme Kinetics : It serves as a substrate in enzyme kinetics studies to assess catalytic efficiency and specificity of proteolytic enzymes.

- Protease Activity Studies : The compound aids in examining protein-protein interactions and regulatory mechanisms involving proteases.

- Clinical Diagnostics : It has applications in developing assays for detecting protease activity in clinical samples, which can be pivotal for diagnosing diseases like cancer and coagulation disorders .

Comparative Studies

Research has demonstrated that trypsin exhibits a preference for arginine over lysine when hydrolyzing substrates like Tos-GPR-AMC and Tos-GPK-AMC. A comparative analysis showed that trypsin prefers substrates with arginine by a factor of approximately 3.8 compared to those with lysine . This preference underscores the importance of substrate design in studying enzyme specificity.

Table 1: Kinetic Parameters for Tos-GPK-AMC Hydrolysis

| Enzyme | k_cat (min⁻¹) | K_m (µM) | Specificity Constant (k_cat/K_m) |

|---|---|---|---|

| Trypsin | 3100 | 4.7 | 660 |

| Thrombin | 4500 | 1.8 | 2500 |

| S. griseus Trypsin | 4500 | 2.5 | 1800 |

Note: Values are indicative based on literature data .

Case Studies

In one study investigating the specificity of trypsin towards various substrates, researchers found that Tos-GPK-AMC was hydrolyzed at a significantly slower rate compared to its arginine counterpart, highlighting the selectivity inherent in enzyme-substrate interactions . Another case study focused on the use of Tos-GPK-AMC in high-throughput screening assays for histone deacetylase inhibitors, showcasing its versatility beyond traditional protease studies .

Propiedades

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O7S/c1-19-8-11-22(12-9-19)43(40,41)32-18-27(36)35-15-5-7-25(35)30(39)34-24(6-3-4-14-31)29(38)33-21-10-13-23-20(2)16-28(37)42-26(23)17-21/h8-13,16-17,24-25,32H,3-7,14-15,18,31H2,1-2H3,(H,33,38)(H,34,39)/t24-,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENHHFBQLLZEME-DQEYMECFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N5O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.